3-Amino-3-[2,4-bis(benzyloxy)phenyl]propanoic Acid
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Overview
Description
3-Amino-3-[2,4-bis(benzyloxy)phenyl]propanoic Acid is an organic compound with the molecular formula C23H23NO4 and a molecular weight of 377.44 g/mol . This compound is characterized by the presence of an amino group and two benzyloxy groups attached to a phenyl ring, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-[2,4-bis(benzyloxy)phenyl]propanoic Acid typically involves multi-step organic reactions. The reaction conditions often require the use of protecting groups, catalysts, and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to produce the compound in bulk .
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-[2,4-bis(benzyloxy)phenyl]propanoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the amino group to other functional groups.
Substitution: The benzyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups to the aromatic ring .
Scientific Research Applications
3-Amino-3-[2,4-bis(benzyloxy)phenyl]propanoic Acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Amino-3-[2,4-bis(benzyloxy)phenyl]propanoic Acid involves its interaction with specific molecular targets and pathways. The amino group can participate in hydrogen bonding and electrostatic interactions, while the benzyloxy groups can influence the compound’s lipophilicity and binding affinity . These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 3-Amino-3-[4-(benzyloxy)phenyl]propanoic Acid
- 3-Amino-3-[2,4-dimethoxyphenyl]propanoic Acid
- 3-Amino-3-[2,4-dihydroxyphenyl]propanoic Acid
Uniqueness
3-Amino-3-[2,4-bis(benzyloxy)phenyl]propanoic Acid is unique due to the presence of two benzyloxy groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with different substituents . This uniqueness makes it a valuable compound for specific applications in research and industry .
Properties
IUPAC Name |
3-amino-3-[2,4-bis(phenylmethoxy)phenyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4/c24-21(14-23(25)26)20-12-11-19(27-15-17-7-3-1-4-8-17)13-22(20)28-16-18-9-5-2-6-10-18/h1-13,21H,14-16,24H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBLUNQHIGARMGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)C(CC(=O)O)N)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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